molecular formula C8H11ClN4 B1366769 N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide CAS No. 68675-27-4

N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide

Cat. No. B1366769
CAS RN: 68675-27-4
M. Wt: 198.65 g/mol
InChI Key: NHXNBGBJOOYSEA-UHFFFAOYSA-N
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Description

N-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide (N-CPDE) is a synthetic molecule that is used in a variety of scientific research applications. It is a derivative of pyridazine, a heterocyclic compound that contains one nitrogen atom and three carbon atoms. N-CPDE has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

  • Scientific Field: Biochemical Reagents

    • Summary of Application : N-(6-Chloropyridazin-3-yl)pivalamide is used as a building block in biochemical research .
    • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not provided in the source .
    • Results/Outcomes : The outcomes of its use as a building block in biochemical research were not provided in the source .
  • Scientific Field: Molecular Structure and DNA Interaction Studies

    • Summary of Application : A cobalt complex of 4-amino-N-(6-chloropyridazin-3-yl)benzene sulfonamide (sulfachloropyridazine) has been synthesized and characterized . This complex has been studied for its interaction with DNA .
    • Methods of Application/Experimental Procedures : The complex was synthesized and characterized by elemental analysis, FT-IR spectroscopy, and magnetic susceptibility . Its interaction with DNA was investigated using viscosity measurement and absorption titration studies .
    • Results/Outcomes : The results of FT-IR spectra suggest the binding of the cobalt atom to the sulfonamide ligand . The complex was found to bind to DNA with an intercalative mode with a high DNA-binding constant . Also, DNA-cleavage study shows better cleaving ability of the complex .
  • Scientific Field: Conformational Analysis

    • Summary of Application : 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone has been synthesized and its two stable forms were isolated .
    • Methods of Application/Experimental Procedures : For the establishment of their structures, B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model were performed .
    • Results/Outcomes : The results of the conformational analysis were not provided in the source .
  • Scientific Field: Nicotinic Agents

    • Summary of Application : 6-Chloropyridazin-3-yl derivatives have been synthesized and tested for their affinity toward the neuronal nicotinic acetylcholine receptors (nAChRs) .
    • Methods of Application/Experimental Procedures : The compounds were synthesized and their affinity towards nAChRs was tested . A molecular modeling study was conducted to locate their preferred conformations .
    • Results/Outcomes : All of the compounds had K (i) values in the nanomolar range . This SAR study gives support to the hypothesis that these longer distances are still compatible with affinity for alpha4beta2 receptors in the nanomolar range .
  • Scientific Field: Transition Metal Complexes

    • Summary of Application : Transition metal complexes of pyridazine-based ligand have been synthesized and characterized . These complexes were evaluated for their in vitro antibacterial activity against various strains, and in vitro antifungal activity .
    • Methods of Application/Experimental Procedures : The complexes were prepared by reacting the ligand with the metal ions of iron, nickel, and copper in 1:1 and 1:2 molar ratio in an ethanolic medium . Their antimicrobial and anticancer activities were studied .
    • Results/Outcomes : The spectroscopic evidence specifies that the ligands behave as a tridentate ligand . The Cu (L1) (4) complex had the square planar geometry, whereas Cu (L1) 2 (7) complex had distorted octahedral geometry .
  • Scientific Field: Antimicrobial and Anticancer Activities
    • Summary of Application : Transition metal complexes of pyridazine-based ligand have been synthesized and evaluated for their in vitro antibacterial activity against various strains, and in vitro antifungal activity . Cytotoxicity assays against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro were completed .
    • Methods of Application/Experimental Procedures : The complexes were prepared by reacting the ligand with the metal ions of iron, nickel, and copper in 1:1 and 1:2 molar ratio in an ethanolic medium . Their antimicrobial and anticancer activities were studied .
    • Results/Outcomes : The ligand and its six metal complexes were evaluated for their in vitro antibacterial activity against Staphylococcus aureus (MTCC 96), Streptococcus pyogenes (MTCC 442), Escherichia coli (MTCC 443), Pseudomonas aeruginosa (MTCC 1688) strains, and in vitro antifungal activity against Candida albicans (MTCC 227), Aspergillus niger (MTCC 282), and Aspergillus clavatus (MTCC 1323) strains .

properties

IUPAC Name

N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c1-6(13(2)3)10-8-5-4-7(9)11-12-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXNBGBJOOYSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=NN=C(C=C1)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425586
Record name N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide

CAS RN

68675-27-4
Record name N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-6-chloropyridazine (1.29 g, 10 mmol) was suspended in dry toluene (20 ml) and dimethylacetamide dimethyl acetal (1.46 ml, 10 mmol) was added. The mixture was stirred and heated at reflux for 3 hours and then left to stand at ambient temperature for 18 hours. Insolubles were removed from the reaction mixture by filtration and the filter washed with ethyl acetate. The filtrate was then evaporated and the residue triturated with isohexane, the solid product collected by filtration and washed with isohexane to give the title compound (1.7 g, 85%) as a yellow solid. NMR: (CDCl3) 2.13 (s, 3H), 3.1 (s, 6H), 6.92 (d, 1H), 7.25 (d, 1H); m/z: 199 [MH]+.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
85%

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